molecular formula C11H17NO B168583 2-(3-Isopropoxyphenyl)ethylamine CAS No. 149489-17-8

2-(3-Isopropoxyphenyl)ethylamine

Cat. No.: B168583
CAS No.: 149489-17-8
M. Wt: 179.26 g/mol
InChI Key: JSECYUMSFUEJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Isopropoxyphenyl)ethylamine is a chemical compound with the molecular formula C11H17NO . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H17NO.ClH/c1-9(2)13-11-5-3-4-10(8-11)6-7-12;/h3-5,8-9H,6-7,12H2,1-2H3;1H . The molecular weight of the compound is 179.26 g/mol.

Scientific Research Applications

Antipsychotic and Neuroprotective Agents

2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, related to 2-(3-Isopropoxyphenyl)ethylamine, have been identified as anti-dopaminergic agents. They are useful in treating schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activity (Habernickel, 2003).

Molecular Conformation Studies

Studies on molecular conformation and structure of 2-phenoxy ethylamine, a similar compound to this compound, have been conducted. These studies involve investigating hydrated complexes and generic β-blocker molecules, offering insights into hydrogen bonding and rigidity or flexibility in the side chain (Macleod & Simons, 2004).

Structural Investigation

Research involving [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, closely related to this compound, has been conducted through single-crystal X-ray diffraction. This study provides valuable information on the ethylamine side chain's conformation relative to the phenyl ring (Datta, Podder, & Dattagupta, 1994).

Antidepressant Activity

A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, structurally related to this compound, have been examined for their potential antidepressant activity. This involves studying their ability to inhibit neurotransmitter uptake and their effects in various rodent models (Yardley et al., 1990).

Dopamine Receptor Affinities

Research on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives, similar to this compound, has been conducted to study their in vitro binding affinities for dopamine receptors. This research is significant in understanding the compound's interaction with dopamine receptor subtypes (Claudi et al., 1990).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-Isopropoxyphenyl)ethylamine are not well-studied. It is known that phenethylamines, in general, interact with various enzymes, proteins, and other biomolecules. For instance, they are known to interact with adrenoceptors, carbonyl anhydrase, dopamine receptors, and monoamine oxidase . The nature of these interactions is complex and depends on the specific structure of the phenethylamine molecule.

Cellular Effects

The cellular effects of this compound are not well-documented. Phenethylamines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the interactions of phenethylamines with various cellular proteins and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Phenethylamines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of phenethylamines can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that the effects of phenethylamines can vary with dosage, and high doses can have toxic or adverse effects .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Phenethylamines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that phenethylamines can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is known that phenethylamines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSECYUMSFUEJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401658
Record name 2-(3-isopropoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149489-17-8
Record name 2-(3-isopropoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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